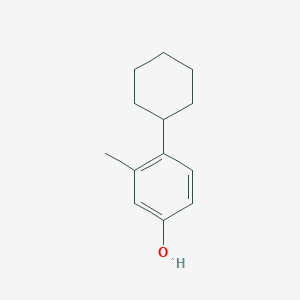

4-cyclohexyl-3-methylphenol

描述

Structure

3D Structure

属性

CAS 编号 |

1596-16-3 |

|---|---|

分子式 |

C13H18O |

分子量 |

190.28 g/mol |

IUPAC 名称 |

4-cyclohexyl-3-methylphenol |

InChI |

InChI=1S/C13H18O/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 |

InChI 键 |

XQZZRMOYMBRVNA-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)O)C2CCCCC2 |

规范 SMILES |

CC1=C(C=CC(=C1)O)C2CCCCC2 |

其他CAS编号 |

71902-24-4 |

产品来源 |

United States |

Synthetic Methodologies and Mechanistic Pathways for 4 Cyclohexyl 3 Methylphenol

Alkylation Approaches in the Synthesis of Cyclohexylphenols

The introduction of a cyclohexyl group onto the 3-methylphenol backbone is predominantly accomplished via alkylation reactions. These reactions involve an electrophilic attack on the electron-rich aromatic ring of m-cresol (B1676322). The choice of alkylating agent and catalyst system is crucial in directing the reaction towards the desired product and optimizing yield. Common alkylating agents include cyclohexene (B86901), cyclohexanol (B46403), and cyclohexyl halides.

Friedel-Crafts alkylation represents a fundamental and widely employed method for forming carbon-carbon bonds with aromatic rings. wikipedia.orgmt.com In the context of 4-cyclohexyl-3-methylphenol synthesis, this reaction involves the alkylation of m-cresol with a suitable cyclohexylating agent in the presence of an acid catalyst. rsc.org The reaction is a classic example of electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, attacking an electrophilic cyclohexyl species. mt.comnih.gov

The key to Friedel-Crafts alkylation is the generation of a potent electrophile. When using cyclohexene or a cyclohexyl halide as the alkylating agent, a strong Brønsted or Lewis acid catalyst is required. mt.com

In the reaction with cyclohexene, a Brønsted acid (like sulfuric acid or a solid acid catalyst) protonates the double bond of cyclohexene. This process forms a secondary cyclohexyl carbocation. This carbocation is a powerful electrophile that then attacks the aromatic ring of 3-methylphenol. mt.com

Alternatively, when a cyclohexyl halide (e.g., cyclohexyl chloride) is used, a Lewis acid such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) is employed. mt.comrsc.org The Lewis acid coordinates with the halogen atom of the cyclohexyl halide, polarizing the carbon-halogen bond and facilitating its cleavage to generate the cyclohexyl carbocation. mt.com This electrophile then proceeds to react with the m-cresol ring, leading to the formation of the alkylated product and regeneration of the catalyst. mt.com

The use of solid acid catalysts, particularly zeolites, has become prevalent in the alkylation of phenols with cyclohexene and cyclohexanol due to their environmental benefits, reusability, and potential for shape selectivity. researchgate.netproquest.com Large-pore zeolites such as H-Y, H-mordenite, and H-beta have proven to be effective catalysts for these reactions. proquest.com

When cyclohexanol is used as the alkylating agent, the reaction mechanism involves an initial acid-catalyzed dehydration of cyclohexanol on the catalyst surface to form cyclohexene. proquest.compnnl.gov This in-situ generated cyclohexene is then protonated to form the cyclohexyl carbenium ion, which acts as the active electrophile for the alkylation of 3-methylphenol. pnnl.gov Studies using in-situ NMR spectroscopy have shown that the alkylation of phenol (B47542) with cyclohexanol only commences after a significant portion of the cyclohexanol has been dehydrated to cyclohexene. pnnl.gov The direct alkylation by a protonated alcohol species (an alkoxonium ion) is considered a less significant pathway compared to the one involving the carbocation generated from the alkene. pnnl.gov

The yield and selectivity of the synthesis of 4-cyclohexyl-3-methylphenol are highly dependent on several reaction parameters. Optimizing these conditions is critical for maximizing the formation of the desired isomer and minimizing side products. Key parameters include temperature, the molar ratio of reactants, and the choice of catalyst. researchgate.netsemanticscholar.org

Temperature: Temperature plays a significant role in product distribution. Generally, lower temperatures may favor the formation of O-alkylated products (cyclohexyl methylphenyl ether) or ortho-isomers, which are kinetically favored. researchgate.netias.ac.in Conversely, higher temperatures tend to promote the formation of the more thermodynamically stable para-substituted product, 4-cyclohexyl-3-methylphenol. proquest.comresearchgate.net For the alkylation of phenol with cyclohexanol over large-pore zeolites, 200°C has been identified as an optimal operating temperature. proquest.com

Molar Ratio of Reactants: The ratio of 3-methylphenol to the alkylating agent (cyclohexene or cyclohexanol) influences the extent of mono- versus poly-alkylation. Using a significant excess of m-cresol can suppress the formation of di- and tri-cyclohexylated products, thereby increasing the selectivity for the desired mono-alkylated product. google.com Molar ratios of cyclohexanol or cyclohexene to p-cresol (B1678582) between 1:1.1 and 1:2 have been shown to be preferable in analogous reactions. google.com

Catalyst System: The choice of catalyst affects both activity and selectivity. Solid acid catalysts like large-pore zeolites (H-Y, H-mordenite), sulfated zirconia, and dodecatungstophosphoric acid (DTP) supported on clay have been studied. proquest.comias.ac.in Large-pore zeolites are particularly efficient, with phenol conversions reaching up to 85% at 200°C. proquest.com The acidity and pore structure of the catalyst are crucial factors in its performance.

| Parameter | Effect on Reaction | Typical Optimized Condition | Source |

|---|---|---|---|

| Temperature | Higher temperatures favor the thermodynamically stable para-isomer (4-cyclohexyl-3-methylphenol) over ortho-isomers. | ~200 °C | proquest.comresearchgate.net |

| Reactant Molar Ratio (Phenol:Alkylating Agent) | An excess of the phenolic reactant minimizes polyalkylation and increases selectivity for mono-alkylated products. | 1.1:1 to 5:1 | semanticscholar.orggoogle.com |

| Catalyst Type | Catalyst acidity and pore structure influence conversion rates and product selectivity. Large-pore zeolites show high activity. | Large-pore zeolites (e.g., H-Y, H-mordenite) | proquest.com |

| Reaction Time | Longer reaction times can lead to isomerization of kinetically favored products to more stable isomers. | Variable (2-12 hours) | researchgate.net |

In the alkylation of 3-methylphenol, the incoming cyclohexyl group is directed by the two existing substituents on the aromatic ring: the hydroxyl (-OH) group and the methyl (-CH₃) group. Both are activating, ortho-, para-directing groups.

The powerful activating and directing effect of the hydroxyl group primarily governs the position of electrophilic attack. The positions ortho (C2, C6) and para (C4) to the hydroxyl group are electronically activated.

Position 2: Ortho to -OH and ortho to -CH₃. This position is sterically hindered by the adjacent methyl group.

Position 4: Para to -OH and ortho to -CH₃. This position is electronically activated and less sterically hindered than the C2 position.

Position 6: Ortho to -OH and meta to -CH₃.

The reaction typically yields a mixture of isomers, primarily 2-cyclohexyl-3-methylphenol, 4-cyclohexyl-3-methylphenol, and 6-cyclohexyl-3-methylphenol. The formation of the desired 4-cyclohexyl-3-methylphenol is favored under conditions of thermodynamic control (i.e., higher temperatures and longer reaction times), as it is generally the most sterically accessible and thermodynamically stable isomer among the C-alkylated products. proquest.comresearchgate.net The ratio of ortho- to para-isomers often decreases with increasing temperature, further indicating the thermodynamic preference for para-substitution. researchgate.net

Hydroalkylation offers an alternative, one-pot pathway for the synthesis of cyclohexylphenols. researchgate.net This method uses the phenolic reactant itself as the source for both the aromatic core and the alkylating agent. The reaction is carried out over a bifunctional catalyst that possesses both metal sites for hydrogenation and acid sites for alkylation. researchgate.net

In this process, a portion of the 3-methylphenol is first hydrogenated over the metal component of the catalyst (e.g., Cobalt Phosphide, Palladium) to form 3-methylcyclohexanol (B165635) and/or 3-methylcyclohexanone. researchgate.net These hydrogenated intermediates are then utilized in situ as the alkylating agents. The 3-methylcyclohexanol, in the presence of the catalyst's acid sites, dehydrates to form 3-methylcyclohexene, which then alkylates a second molecule of 3-methylphenol in a manner similar to the conventional Friedel-Crafts reaction. researchgate.net This approach is considered a more atom-economical and potentially greener route as it can start from a single organic reactant. researchgate.netchemicalbook.com

Catalytic Alkylation with Cyclohexene and Cyclohexanol

Alternative Synthetic Routes to Substituted Cyclohexylphenols

The synthesis of substituted cyclohexylphenols, such as 4-cyclohexyl-3-methylphenol, can be approached through various alternative routes beyond direct alkylation. These methods often provide improved selectivity, efficiency, and environmental compatibility. Key alternative strategies include the catalytic hydrogenation of aromatic precursors and the application of novel organometallic reactions.

Catalytic Hydrogenation of Aromatic Precursors

Catalytic hydrogenation is a prominent method for the synthesis of cyclohexylphenols from corresponding biphenyl (B1667301) precursors. This approach involves the selective reduction of one of the aromatic rings of a substituted biphenyl molecule. The regioselective hydrogenation of p-phenylphenol to p-cyclohexylphenol serves as a well-documented example of this strategy, achieving high selectivity with a palladium on carbon (Pd/C) catalyst. researchgate.net In a typical procedure, the reaction is carried out in a solvent such as tetrahydrofuran (B95107) (THF) under a hydrogen atmosphere. researchgate.net

The choice of catalyst is crucial for the success of this reaction, with supported noble metals like palladium, platinum, and ruthenium being common choices for aromatic hydrogenation. researchgate.netbeilstein-journals.orgrsc.org The reaction conditions, including temperature and hydrogen pressure, are optimized to favor the hydrogenation of only one aromatic ring while preserving the phenolic hydroxyl group. For instance, the hydrogenation of p-phenylphenol to p-cyclohexylphenol can achieve a selectivity of up to 92.3% at 413K and 3.5 MPa of hydrogen pressure. researchgate.net

The general mechanism involves the adsorption of the aromatic precursor onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to one of the aromatic rings. The selectivity of the process is influenced by the electronic and steric effects of the substituents on the biphenyl precursor, as well as the nature of the catalyst and solvent. researchgate.net

| Precursor | Catalyst | Solvent | Temperature | Pressure | Product | Selectivity |

|---|---|---|---|---|---|---|

| p-Phenylphenol | 10 wt.% Pd/C | THF | 413 K | 3.5 MPa | p-Cyclohexylphenol | 92.3% |

Novel Approaches via Organometallic Reactions for Phenol Derivatives

Organometallic chemistry offers a versatile toolkit for the synthesis of complex phenol derivatives, which can be precursors to substituted cyclohexylphenols. These methods often involve the formation of a carbon-carbon bond between an organometallic reagent and an aromatic electrophile or the transition-metal-catalyzed coupling of aryl halides with a hydroxide (B78521) source. msu.edunih.govorganic-chemistry.org

One approach involves the use of organometallic reagents such as Grignard or organolithium compounds. msu.edu These nucleophilic reagents can add to carbonyl compounds like ketones and aldehydes to form secondary or tertiary alcohols, which can then be further manipulated to yield the desired phenol derivative. msu.edu

More recently, transition-metal-catalyzed cross-coupling reactions have emerged as powerful methods for phenol synthesis. For example, palladium-catalyzed C-O coupling reactions can convert aryl halides (bromides and chlorides) into phenols using a hydroxide source. nih.gov These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. nih.gov Similarly, copper-catalyzed hydroxylations of aryl halides provide another route to phenol derivatives. organic-chemistry.org

| Reaction Type | Catalyst/Reagent | Substrates | General Product |

|---|---|---|---|

| Palladium-catalyzed Hydroxylation | Pd2dba3 / Biphenylphosphine ligand | Aryl bromides/chlorides, KOH | Phenols |

| Copper-catalyzed Hydroxylation | CuI / 8-hydroxyquinoline | Aryl iodides, KOH | Phenols |

| Grignard Reaction | R-MgX | Ketones, Aldehydes | 2º or 3º Alcohols (precursors) |

Considerations for Industrial-Scale Synthesis and Process Optimization

The industrial-scale synthesis of substituted cyclohexylphenols requires careful consideration of factors such as catalyst selection, reaction conditions, and process optimization to ensure economic viability, safety, and environmental sustainability. Traditional synthesis methods often rely on corrosive and polluting mineral acids like sulfuric and phosphoric acid as catalysts for the alkylation of phenols. researchgate.net

Modern industrial processes are shifting towards the use of solid acid catalysts, such as zeolites (e.g., H-Beta, H-Mordenite), which are more environmentally benign, reusable, and can offer higher selectivity. researchgate.netquickcompany.ingoogle.com For instance, the alkylation of p-cresol with cyclohexanol or cyclohexene to produce 4-methyl-2-cyclohexylphenol can be efficiently carried out in the liquid phase using a large-pore, acidic zeolite. google.com

Process optimization is critical for maximizing yield and minimizing costs. Methodologies such as Design of Experiments (DoE) and Response Surface Methodology (RSM) are employed to systematically study the effects of various process parameters, including temperature, pressure, catalyst loading, and reactant molar ratios, on the reaction outcome. researchgate.netresearchgate.net These statistical tools help in identifying the optimal operating conditions to achieve high conversion and selectivity. researchgate.net

| Industrial Consideration | Traditional Approach | Modern Approach | Key Benefits of Modern Approach |

|---|---|---|---|

| Catalyst | Mineral acids (H2SO4, H3PO4) | Solid acids (Zeolites) | Reusable, less corrosive, environmentally friendly, higher selectivity |

| Process Optimization | Empirical, one-factor-at-a-time | Design of Experiments (DoE), Response Surface Methodology (RSM) | Efficient identification of optimal conditions, improved yield and selectivity |

| Environmental Impact | High waste generation, use of hazardous materials | Use of recyclable catalysts, development of one-pot syntheses | Reduced waste, improved sustainability |

Chemical Reactivity and Transformation Studies of 4 Cyclohexyl 3 Methylphenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction generally proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com The substituents already present on the ring significantly affect both the rate of the reaction and the position of the new substituent. wikipedia.org

The regiochemical outcome of electrophilic aromatic substitution on the 4-cyclohexyl-3-methylphenol ring is controlled by the directing effects of the existing substituents: the hydroxyl (-OH), methyl (-CH₃), and cyclohexyl (-C₆H₁₁) groups.

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group and a strong ortho, para-director. It donates electron density to the ring through resonance, stabilizing the cationic arenium ion intermediate when the attack occurs at the ortho or para positions. libretexts.org

Alkyl (-CH₃ and -C₆H₁₁) Groups: Both the methyl and cyclohexyl groups are alkyl groups, which are weak activating groups and ortho, para-directors. They donate electron density through an inductive effect. wikipedia.org

In 4-cyclohexyl-3-methylphenol, the hydroxyl group at C1 exerts the dominant directing influence. It strongly favors substitution at the positions ortho (C2 and C6) and para (C4) to it. However, the existing substitution pattern imposes significant regiochemical constraints:

The para-position (C4) is blocked by the cyclohexyl group.

One ortho-position (C2) is adjacent to the methyl group at C3.

The other ortho-position (C6) is unhindered.

Table 1: Directing Effects of Substituents on the Phenolic Ring

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

| Hydroxyl (-OH) | C1 | Resonance Donating | Strongly Activating | ortho, para |

| Methyl (-CH₃) | C3 | Inductive Donating | Weakly Activating | ortho, para |

| Cyclohexyl (-C₆H₁₁) | C4 | Inductive Donating | Weakly Activating | ortho, para |

Oxidation Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is susceptible to oxidation, a reaction that can lead to the formation of various products, most notably quinones. This transformation involves the loss of electrons from the phenol (B47542), often facilitated by strong oxidizing agents. pearson.com The mechanism typically proceeds through the formation of a phenoxyl radical, which can then undergo further oxidation. pearson.com

The oxidation of phenols can yield either para-quinones or ortho-quinones. youtube.com The formation of p-quinones is generally favored when the para-position relative to the hydroxyl group is unsubstituted. nih.gov In the case of 4-cyclohexyl-3-methylphenol, the para-position (C4) is occupied by a cyclohexyl group, precluding the formation of a simple p-benzoquinone.

Therefore, oxidation reactions are expected to yield ortho-quinones. The reaction would involve the oxidation of the hydroxyl group at C1 and one of the adjacent ortho-carbons (C2 or C6). The process can be initiated by various oxidizing agents. The reaction likely proceeds through a phenoxonium cation intermediate, which is then attacked by a nucleophile (like water) or undergoes further rearrangement to form the stable quinone structure. nih.gov Given the substitution pattern, oxidation would likely form 4-cyclohexyl-3-methyl-1,2-benzoquinone or 6-cyclohexyl-5-methyl-1,2-benzoquinone (if numbering starts from a different position in the product).

Table 2: Potential Oxidizing Agents for Quinone Formation

| Oxidizing Agent | Common Name / Formula | Expected Product Type |

| Chromic acid derivatives | H₂CrO₄ / Na₂Cr₂O₇ | ortho-Quinone |

| Fremy's salt | (KSO₃)₂NO | ortho-Quinone |

| Salcomine-oxygen | O₂ with cobalt catalyst | ortho-Quinone |

| Tyrosinase (enzymatic) | Enzyme | ortho-Quinone |

Reduction Reactions of the Phenolic Moiety

Reduction of the phenolic moiety in 4-cyclohexyl-3-methylphenol primarily refers to the catalytic hydrogenation of the aromatic ring. This reaction converts the benzene ring into a cyclohexane (B81311) ring, transforming the phenol into a cyclohexanol (B46403) derivative. This process requires a catalyst and typically high pressures of hydrogen gas.

The synthesis of cyclohexylmethylphenol derivatives via reduction involves the saturation of the aromatic ring. The product of the complete hydrogenation of 4-cyclohexyl-3-methylphenol is 4-cyclohexyl-3-methylcyclohexan-1-ol . Due to the creation of new stereocenters on the cyclohexane ring during the reaction, a mixture of stereoisomers is expected. The characterization of these products would involve techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm the loss of aromaticity and the formation of the saturated cyclic alcohol structure. mdpi.com

The reaction is typically carried out using a heterogeneous catalyst under hydrogen pressure. The choice of catalyst can influence the reaction conditions (temperature and pressure) and the stereoselectivity of the product.

Table 3: Common Catalysts for Aromatic Ring Hydrogenation

| Catalyst | Typical Support | Reaction Conditions |

| Rhodium | Alumina (B75360) (Al₂O₃) or Carbon (C) | Low temperature and pressure |

| Ruthenium | Carbon (C) | Moderate temperature and pressure |

| Platinum(IV) oxide | None (Adams' catalyst) | Room temperature, moderate pressure |

| Raney Nickel | None | High temperature and pressure |

Nucleophilic Substitution Reactions of the Hydroxyl Group

Direct nucleophilic substitution of the hydroxyl group on a phenolic ring is generally not a feasible reaction. The C-O bond in phenols is significantly stronger than in aliphatic alcohols due to the partial double bond character arising from resonance between the oxygen lone pairs and the aromatic π-system. Furthermore, the hydroxyl group is a very poor leaving group. An SN2 attack is unfavorable due to steric hindrance and electronic repulsion from the π-system, while an SN1 pathway is inhibited by the extreme instability of the resulting phenyl cation.

For a substitution reaction to occur at this position, the hydroxyl group must first be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). This transformation allows the carbon atom to be more susceptible to nucleophilic attack, although such reactions, known as nucleophilic aromatic substitution (SNAr), typically require the presence of strong electron-withdrawing groups on the ring to proceed efficiently, which are absent in 4-cyclohexyl-3-methylphenol.

Thermal and Photochemical Degradation Pathways

The thermal and photochemical stability of 4-cyclohexyl-3-methylphenol is a critical aspect of its chemical reactivity profile. While specific degradation studies on this compound are not extensively available in the public domain, an understanding of its potential degradation pathways can be inferred from research on analogous phenolic and alicyclic compounds.

Thermal Degradation Pathways

The thermal degradation of 4-cyclohexyl-3-methylphenol is anticipated to involve the cleavage of its constituent chemical bonds, primarily driven by high temperatures. The stability of phenolic compounds is often influenced by their molecular weight and the nature of their substituents. Generally, higher molecular weight phenols exhibit greater thermal stability. The degradation process likely proceeds through a free-radical mechanism, with initial bond scission occurring at the weakest linkages.

For 4-cyclohexyl-3-methylphenol, two primary thermal degradation pathways can be postulated:

Dealkylation: This involves the cleavage of the bond between the cyclohexyl group and the phenol ring. This process would result in the formation of 3-methylphenol (m-cresol) and a cyclohexyl radical, which could then undergo further reactions such as disproportionation to yield cyclohexene (B86901) and cyclohexane. Studies on similar alkylated phenols, such as 2-propylphenol, have shown that dealkylation is a significant degradation pathway, leading to the formation of phenol and the corresponding alkyl radical.

Rearrangement: Isomerization of the cyclohexyl group on the aromatic ring is another plausible degradation route. Research on 4-tert-butylphenol (B1678320) has indicated that rearrangement of the alkyl substituent can occur at elevated temperatures.

The following table illustrates potential thermal degradation products of 4-cyclohexyl-3-methylphenol based on studies of analogous compounds.

| Proposed Pathway | Initial Reactant | Potential Degradation Products | Basis of Postulation |

| Dealkylation | 4-cyclohexyl-3-methylphenol | 3-Methylphenol, Cyclohexene, Cyclohexane | Studies on the thermal decomposition of other alkylated phenols and cyclohexyl-containing compounds. |

| Rearrangement | 4-cyclohexyl-3-methylphenol | Isomers of cyclohexyl-methylphenol | Research on the thermal stability of substituted phenols like 4-tert-butylphenol. |

Photochemical Degradation Pathways

The photochemical degradation of 4-cyclohexyl-3-methylphenol is expected to be initiated by the absorption of ultraviolet (UV) radiation. The phenolic hydroxyl group is a primary site for photochemical reactions. The degradation in aqueous environments is often mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are generated by the interaction of UV light with dissolved oxygen or other photosensitizers.

Based on studies of related phenolic compounds like p-cresol (B1678582), the photochemical degradation of 4-cyclohexyl-3-methylphenol is likely to proceed through the following steps:

Hydroxyl Radical Attack: The aromatic ring is susceptible to attack by hydroxyl radicals, leading to the formation of hydroxylated intermediates.

Intermediate Formation: The initial hydroxylated products can undergo further oxidation to form a variety of intermediates. For instance, the photocatalytic degradation of p-cresol has been shown to produce intermediates such as 4-hydroxy-benzaldehyde and 4-methyl-1,2-benzodiol. mdpi.com By analogy, the degradation of 4-cyclohexyl-3-methylphenol could lead to the formation of corresponding benzaldehyde (B42025) and benzodiol derivatives.

Ring Opening and Mineralization: Prolonged exposure to UV radiation and reactive oxygen species can lead to the opening of the aromatic ring and, ultimately, to the mineralization of the compound into carbon dioxide, water, and inorganic ions.

The table below summarizes the potential photochemical degradation intermediates of 4-cyclohexyl-3-methylphenol, drawing parallels from the degradation of p-cresol.

| Proposed Intermediate Type | Example from p-Cresol Degradation | Postulated Analogue for 4-cyclohexyl-3-methylphenol |

| Hydroxylated Aldehyde | 4-Hydroxy-benzaldehyde | 5-Cyclohexyl-4-hydroxy-2-methylbenzaldehyde |

| Hydroxylated Benzene Derivative | 4-Methyl-1,2-benzodiol | 4-Cyclohexyl-5-methyl-1,2-benzodiol |

It is important to note that the specific degradation products and their distribution will depend on various factors, including the wavelength of light, the presence of photosensitizers, pH, and the reaction medium.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-cyclohexyl-3-methylphenol in solution. It provides detailed information about the carbon-hydrogen framework by analyzing the magnetic properties of atomic nuclei. ox.ac.uk

The ¹H NMR spectrum is used to identify the different types of protons and their neighboring environments. For 4-cyclohexyl-3-methylphenol, distinct signals are expected for the aromatic protons, the phenolic hydroxyl proton, the methyl protons, and the protons of the cyclohexyl ring. The chemical shifts, integration (proton count), and splitting patterns (multiplicity) are key to assigning each signal.

Similarly, the ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum would show separate signals for the methyl carbon, the carbons of the cyclohexyl ring, and the six unique carbons of the substituted aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-cyclohexyl-3-methylphenol Predicted values are based on analogous structures such as 3-methylphenol and 4-cyclohexylphenol.

| Spectrum | Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic-H (3 protons) | 6.6 - 7.2 | Multiplets/Doublets |

| Phenolic-OH | ~4.5 - 5.5 (variable) | Singlet (broad) | |

| Cyclohexyl-CH (methine) | ~2.4 - 2.8 | Multiplet | |

| Aromatic-CH₃ | ~2.2 - 2.3 | Singlet | |

| Cyclohexyl-CH₂ (10 protons) | ~1.2 - 1.9 | Multiplets | |

| ¹³C NMR | Aromatic C-OH | ~153 - 155 | - |

| Aromatic C (other) | ~115 - 140 | - | |

| Cyclohexyl C | ~26 - 45 | - | |

| Aromatic-CH₃ | ~20 - 22 | - |

While 1D NMR (¹H, ¹³C) provides foundational data, 2D NMR experiments are essential for unambiguous structural confirmation. harvard.eduemory.edu

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity within the cyclohexyl ring and to determine the coupling relationships between the protons on the aromatic ring.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals to which they are directly attached. This allows for the definitive assignment of each proton to its corresponding carbon atom. ox.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for establishing the connectivity between different parts of the molecule, for instance, by showing a correlation from the cyclohexyl methine proton to the aromatic carbons, and from the methyl protons to their neighboring aromatic carbons, thus confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations which help to determine the molecule's preferred conformation, such as the relative orientation of the cyclohexyl and phenol (B47542) rings. ox.ac.uk

Table 2: Application of 2D NMR Techniques for 4-cyclohexyl-3-methylphenol

| Technique | Information Gained | Specific Application |

|---|---|---|

| COSY | ¹H-¹H coupling correlations | Confirming proton adjacencies in the cyclohexyl and aromatic rings. |

| HSQC/HMQC | Direct ¹H-¹³C correlations | Assigning protons to their directly bonded carbons. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Confirming the attachment point of the cyclohexyl and methyl groups to the phenol ring. |

| NOESY | Through-space ¹H-¹H correlations | Determining the 3D conformation and stereochemistry. |

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. For 4-cyclohexyl-3-methylphenol (C₁₃H₁₈O), MS is used to confirm the molecular weight and to identify and quantify impurities. nih.gov The nominal molecular weight is 190 g/mol . In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺•) would be expected at m/z = 190. The fragmentation pattern provides further structural information, with likely fragments arising from the cleavage of the cyclohexyl ring or the loss of the methyl group. Impurity profiling by MS involves detecting ions at other m/z values that may correspond to residual starting materials, by-products, or degradation products.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. nih.govdiagnosticsworldnews.com This precision allows for the determination of the elemental formula of a compound from its exact mass, distinguishing it from other molecules with the same nominal mass. nih.govsannova.net For 4-cyclohexyl-3-methylphenol, HRMS would confirm the elemental composition as C₁₃H₁₈O by measuring its monoisotopic mass with high accuracy. diagnosticsworldnews.com This capability is invaluable for confirming the identity of the target compound and for the structural elucidation of unknown impurities found during analysis. researcher.lifesccwrp.org

Table 3: Mass Spectrometry Data for 4-cyclohexyl-3-methylphenol

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₃H₁₈O | Elemental composition of the molecule. |

| Nominal Mass | 190 u | Integer mass, observed in low-resolution MS. |

| Monoisotopic Mass | 190.13577 u | Exact mass calculated using the most abundant isotopes. |

| HRMS Measurement ([M+H]⁺) | 191.14305 m/z | Provides high-confidence confirmation of the elemental formula. uni.lu |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions Analysis

Vibrational and electronic spectroscopies provide complementary information about the molecule's functional groups and conjugated systems.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. rsc.org The spectrum is a unique fingerprint, with specific absorption bands corresponding to particular functional groups. alfa-chemistry.comdocbrown.info For 4-cyclohexyl-3-methylphenol, key characteristic peaks would confirm the presence of the hydroxyl (O-H), aromatic (C=C), and aliphatic (C-H) groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy analyzes the electronic transitions within a molecule, particularly in conjugated systems like the benzene (B151609) ring. science-softcon.de Phenolic compounds typically exhibit characteristic absorption maxima (λ_max) in the UV range due to π → π* transitions. The position and intensity of these bands can be influenced by the substitution pattern on the ring and the solvent used. For 4-cyclohexyl-3-methylphenol, absorptions similar to those of other substituted phenols are expected. researchgate.netresearchgate.net

Table 4: Predicted Spectroscopic Data (IR and UV-Vis) for 4-cyclohexyl-3-methylphenol

| Spectroscopy | Absorption Range | Assignment |

|---|---|---|

| Infrared (IR) | 3600-3200 cm⁻¹ (broad) | O-H stretch (phenolic) |

| 3100-3000 cm⁻¹ | Aromatic C-H stretch | |

| 2950-2850 cm⁻¹ | Aliphatic C-H stretch (cyclohexyl & methyl) | |

| 1600-1450 cm⁻¹ | Aromatic C=C ring stretch | |

| 1260-1200 cm⁻¹ | Aromatic C-O stretch | |

| UV-Visible (UV-Vis) | ~270-280 nm | π → π* transition (primary band) |

| ~210-225 nm | π → π* transition (secondary band) |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the gold standard for determining the exact three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing in the crystal lattice. To perform this analysis, a high-quality single crystal of 4-cyclohexyl-3-methylphenol must be grown. The resulting crystal structure would definitively confirm the connectivity and stereochemistry, providing an unambiguous structural proof.

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating 4-cyclohexyl-3-methylphenol from impurities and for its quantification. springernature.com

High-Performance Liquid Chromatography (HPLC): This is a highly versatile and widely used technique. A reversed-phase method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be effective for separating the compound from related substances. researchgate.net Quantification is typically performed using a UV detector, leveraging the aromatic ring's strong UV absorbance.

Gas Chromatography (GC): Given its volatility, 4-cyclohexyl-3-methylphenol is well-suited for GC analysis. epa.gov Using a capillary column and a Flame Ionization Detector (FID), GC can provide high-resolution separation, making it excellent for assessing purity and quantifying the compound. It can also be coupled with a mass spectrometer (GC-MS) for definitive peak identification.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used for monitoring the progress of chemical reactions and for preliminary purity assessments. A suitable solvent system would be selected to achieve good separation of the compound from impurities on a silica (B1680970) plate, with visualization under UV light.

Table 5: Chromatographic Methods for the Analysis of 4-cyclohexyl-3-methylphenol

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Primary Application |

|---|---|---|---|

| HPLC | C18 silica gel | Acetonitrile/Water or Methanol (B129727)/Water gradient | Quantification, purity analysis, separation of non-volatile impurities. |

| GC | Polysiloxane-based capillary column (e.g., DB-5) | Helium or Hydrogen | Purity assessment, quantification of volatile components. |

| TLC | Silica gel on glass or aluminum | Hexane/Ethyl Acetate mixture | Reaction monitoring, rapid qualitative purity checks. |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Phenol Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds like 4-cyclohexyl-3-methylphenol. unizar.esepa.gov The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. chemcoplus.co.jp For phenol analysis, columns with a non-polar or mid-polar stationary phase are often employed.

When coupled with a Mass Spectrometry (MS) detector, the resulting GC-MS system becomes a definitive tool for identification. scholarsresearchlibrary.comthepharmajournal.com As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a molecular "fingerprint," allowing for structural elucidation and confirmation. scholarsresearchlibrary.com

For phenols, derivatization is a common strategy to improve chromatographic behavior and detection sensitivity. epa.govepa.gov A technique using α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) converts the acidic phenolic proton into a pentafluorobenzyl ether, which is more volatile and highly responsive to an Electron Capture Detector (ECD). epa.gov However, analysis can also be performed on the underivatized phenol, typically using a Flame Ionization Detector (FID) or MS. epa.gov

The mass spectrum of 4-cyclohexyl-3-methylphenol obtained by GC-MS would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the cyclohexyl and methyl groups. The interpretation of this fragmentation pattern, often aided by spectral libraries like the National Institute of Standards and Technology (NIST) database, confirms the compound's identity. scholarsresearchlibrary.com

| Parameter | Description/Expected Value |

|---|---|

| GC Column | Fused-silica capillary column (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen chemcoplus.co.jp |

| Injection Mode | Split/Splitless |

| Ionization Mode | Electron Impact (EI), 70 eV fmach.it |

| Expected Molecular Ion (M+) | m/z 190.1358 (corresponding to C13H18O) |

| Key Fragment Ions | Fragments corresponding to the loss of methyl (CH3) or cyclohexyl (C6H11) groups. |

Liquid Chromatography (LC) Techniques, including LC-HRMS for Complex Mixtures

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the analysis of less volatile or thermally sensitive compounds, including many phenols. epa.govchemrxiv.org The separation is based on the compound's interaction with the stationary phase (typically in a packed column) and the liquid mobile phase. For phenols, reversed-phase HPLC is commonly used, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. researchgate.net

When dealing with complex environmental or biological samples, coupling LC with High-Resolution Mass Spectrometry (HRMS) provides exceptional sensitivity and selectivity. walisongo.ac.idub.edu LC-HRMS can distinguish compounds with very similar masses, which is crucial in intricate mixtures. walisongo.ac.id For 4-cyclohexyl-3-methylphenol, HRMS can determine its elemental composition by measuring the exact mass of the molecular ion with high accuracy (typically to within 5 ppm). This capability is invaluable for identifying unknown compounds and confirming the identity of target analytes in complex matrices. walisongo.ac.id

| Parameter | Description/Typical Conditions |

|---|---|

| LC Mode | Reversed-Phase HPLC researchgate.net |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase | Gradient of water and acetonitrile or methanol researchgate.net |

| Detector | High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF) walisongo.ac.id |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Theoretical Exact Mass | 190.1358 u (for [M+H]+: 191.1430 u) |

Thermal Analysis Methods (e.g., Thermogravimetric Analysis, Differential Thermal Analysis)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. abo.fi

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. For 4-cyclohexyl-3-methylphenol, a TGA curve would show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases to its boiling point and beyond, a significant drop in mass would occur, corresponding to the volatilization and eventual thermal decomposition of the compound. The resulting data provides information on the compound's thermal stability and decomposition profile. uvic.ca

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. wikipedia.orgfilab.fr The DTA curve, or thermogram, reveals thermal events such as melting, crystallization, and decomposition. wikipedia.orghitachi-hightech.com For 4-cyclohexyl-3-methylphenol, an endothermic peak (a dip in the DTA curve) would be observed at its melting point. At higher temperatures, exothermic peaks might appear, indicating decomposition processes. primeprocesssafety.com

| Analysis | Parameter | Description |

|---|---|---|

| TGA | Onset of Decomposition (Td) | Temperature at which significant mass loss begins. |

| Residue at High Temp. | Percentage of mass remaining after decomposition. | |

| DTA | Melting Point (Tm) | Temperature at the peak of the endothermic melting event. wikipedia.org |

| Decomposition Event | Exothermic peaks indicating energy release during decomposition. primeprocesssafety.com |

Elemental Analysis for Precise Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements (such as nitrogen or sulfur) in a sample. For a pure organic compound like 4-cyclohexyl-3-methylphenol, this method provides a direct verification of its elemental composition against the theoretical values calculated from its chemical formula, C₁₃H₁₈O.

The process typically involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The resulting combustion gases (CO₂, H₂O) are separated and quantified. The measured masses of these gases are then used to calculate the percentage of each element in the original sample. A close agreement between the experimental and theoretical percentages serves as a crucial confirmation of the compound's purity and empirical formula.

| Element | Symbol | Atomic Mass (u) | Count | Total Mass (u) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 82.05% |

| Hydrogen | H | 1.008 | 18 | 18.144 | 9.54% |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.41% |

| Total | 190.286 | 100.00% |

Theoretical and Computational Investigations of 4 Cyclohexyl 3 Methylphenol

Quantum Chemical Studies on Molecular Structure and Reactivity

This section would theoretically explore the electronic characteristics of the 4-cyclohexyl-3-methylphenol molecule to predict its stability and reactive behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Researchers would employ Density Functional Theory (DFT) methods, likely using a basis set such as 6-311++G(d,p), to determine the most stable three-dimensional arrangement of the molecule's atoms (optimized geometry). These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles. The total energy calculated for the optimized structure would serve as a key indicator of the molecule's inherent stability.

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MESP) Mapping

To understand its chemical reactivity, an analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be conducted. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap typically suggests higher reactivity.

Furthermore, a Molecular Electrostatic Potential (MESP) map would be generated. This color-coded map illustrates the charge distribution across the molecule's surface. It would identify electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (colored blue), which are prone to nucleophilic attack. For 4-cyclohexyl-3-methylphenol, the hydroxyl group's oxygen atom would be expected to be a region of high electron density.

Conformational Analysis and Molecular Dynamics Simulations

This part of the study would focus on the molecule's flexibility, particularly concerning the rotation around the single bond connecting the cyclohexyl and phenol (B47542) rings. Conformational analysis would identify the different spatial arrangements (conformers) of the molecule and their relative energies, revealing the most energetically favorable shapes. Molecular dynamics simulations could then be used to study the molecule's behavior and structural changes over time at different temperatures, providing insight into its dynamic flexibility.

Intermolecular Interactions and Supramolecular Assembly Studies

This section would investigate how molecules of 4-cyclohexyl-3-methylphenol interact with each other in a condensed state, which is fundamental to understanding its crystal structure and macroscopic properties.

Characterization of Hydrogen Bonding Networks

A primary focus would be the characterization of hydrogen bonds. The hydroxyl (-OH) group on the phenol ring is a potent hydrogen bond donor and acceptor. Analysis would detail how this group facilitates the formation of networks linking multiple molecules together, defining the supramolecular architecture of the compound in its solid state.

Hirshfeld Surface Analysis and Associated Fingerprint Plots

Until dedicated research is conducted and published, a thorough and scientifically accurate article containing specific data tables and detailed findings on the theoretical and computational aspects of 4-cyclohexyl-3-methylphenol cannot be provided.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is crucial in drug discovery and molecular biology for understanding and predicting ligand-protein interactions. While specific molecular docking studies exclusively featuring 4-cyclohexyl-3-methylphenol are not prominently available in current literature, the methodology can be understood through studies on structurally similar compounds, such as other ortho-substituted phenols.

The process involves preparing 3D structures of both the ligand (4-cyclohexyl-3-methylphenol) and the target protein. jbcpm.com Computational software, such as AutoDock, is then used to fit the ligand into the protein's binding site in various possible conformations. jbcpm.com Each conformation is assigned a score based on a scoring function that estimates the binding affinity, typically expressed in kcal/mol. d-nb.info Lower binding energy scores generally indicate a more stable and favorable interaction.

The analysis of docking results focuses on identifying key non-covalent interactions, which are critical for the stability of the protein-ligand complex. These interactions include:

Hydrogen Bonds: Formed between the phenolic hydroxyl group and suitable amino acid residues (e.g., Asp, Glu, Ser).

Hydrophobic Interactions: Involving the cyclohexyl and phenyl rings with nonpolar residues (e.g., Leu, Val, Phe).

π-π Stacking: Potential interactions between the phenol's aromatic ring and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

For instance, studies on ortho-substituted phenols with the enzyme tyrosinase have shown that these molecules can fit into the active site, and their binding orientation dictates whether they act as a substrate or an inhibitor. mdpi.com The distance between the ligand's phenolic hydroxyl group and key components of the active site, like the copper ions in tyrosinase, is a critical determinant of activity. mdpi.com A similar approach for 4-cyclohexyl-3-methylphenol would provide valuable predictions about its potential biological targets and interaction modes.

Illustrative Molecular Docking Results for 4-Cyclohexyl-3-methylphenol

The table below is a hypothetical representation of results from a molecular docking study of 4-cyclohexyl-3-methylphenol against a potential protein target, demonstrating the type of data generated.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Tyrosinase | -7.8 | His244, Phe264, Val283 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 | -8.2 | Arg120, Tyr355, Val523 | Hydrogen Bond, Hydrophobic |

| Estrogen Receptor Alpha | -7.5 | Leu384, Phe404, Met421 | Hydrophobic |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can then be validated against experimental data. Density Functional Theory (DFT) is a widely used method for this purpose, providing accurate predictions of vibrational (Infrared), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra. researchgate.netnih.gov

For a molecule like 4-cyclohexyl-3-methylphenol, DFT calculations, often using the B3LYP functional with a basis set such as 6-31G(d,p) or 6-311++G(d,p), can be performed to optimize the molecule's geometry to its lowest energy state. researchgate.netnih.gov From this optimized structure, various spectroscopic parameters can be calculated:

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are computed to predict the positions of absorption bands in the IR spectrum. These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR spectra. This helps in assigning specific vibrational modes to observed peaks.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. nih.gov Studies on substituted phenols have shown that computational methods can effectively predict how substituents alter the electronic structure and influence spectral characteristics. researchgate.net

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C atoms can be predicted by calculating the magnetic shielding tensors. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), show good correlation with experimental NMR data, aiding in the structural elucidation of the molecule.

The validation of computational data with experimental results is a critical step. A strong agreement between the predicted and measured spectra confirms the accuracy of the computational model and the structural assignment of the compound. nih.gov

Comparison of Theoretical and Experimental Vibrational Frequencies for 4-Cyclohexyl-3-methylphenol

This table provides an example of how computationally predicted IR frequencies for key functional groups in 4-cyclohexyl-3-methylphenol would be compared to typical experimental ranges for validation.

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Example Calculated Frequency (cm⁻¹, Scaled) |

| O-H Stretch (Phenolic) | 3200-3600 | 3450 |

| C-H Stretch (Aromatic) | 3000-3100 | 3065 |

| C-H Stretch (Aliphatic) | 2850-2960 | 2925 |

| C=C Stretch (Aromatic Ring) | 1450-1600 | 1580, 1495 |

| C-O Stretch (Phenolic) | 1180-1260 | 1230 |

Reaction Mechanism Elucidation through Advanced Computational Modeling

Advanced computational modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), is indispensable for elucidating complex chemical reaction mechanisms. kaist.ac.kr These methods allow researchers to map out the entire energy landscape of a reaction, including reactants, products, intermediates, and transition states. researchgate.net By calculating the energies of these species, the most favorable reaction pathway can be determined.

Key aspects elucidated through computational modeling include:

Transition State (TS) Theory: Locating the transition state structure, which is the highest energy point along the reaction coordinate, is crucial. The energy of the TS determines the activation energy and thus the rate of the reaction.

Intermediate Identification: Computational models can predict the existence and stability of short-lived intermediates that may be difficult to detect experimentally.

Thermodynamic and Kinetic Analysis: Calculations provide key data on reaction enthalpies, free energies, and rate constants, offering a complete picture of the reaction's feasibility and speed. acs.org

Solvent Effects: Models like the Polarizable Continuum Model (PCM) can be incorporated to simulate how a solvent influences the reaction mechanism and energetics. researchgate.net

For 4-cyclohexyl-3-methylphenol, these methods could be applied to understand its synthesis, oxidation, or other reactions. For example, modeling the Friedel-Crafts alkylation of m-cresol (B1676322) with cyclohexene (B86901) could reveal the regioselectivity and energetics of forming the final product.

Application of Machine Learning in Chemical System Prediction and Characterization

Machine learning (ML) has emerged as a powerful tool in chemistry for predicting molecular properties and characterizing chemical systems, often outperforming traditional methods in speed and scope. ijain.org A primary application in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. ijsmr.inresearchgate.net QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a physical property. ijain.org

For a class of compounds like phenols, ML algorithms can be trained on datasets containing structural information and experimentally measured properties (e.g., toxicity, antioxidant capacity). ijsmr.inresearchgate.net The process typically involves:

Data Collection: Assembling a large dataset of phenolic compounds with known activities.

Descriptor Calculation: For each molecule, a set of numerical features, known as molecular descriptors, is calculated. These descriptors encode information about the molecule's topology, geometry, and electronic properties (e.g., logP for hydrophobicity, molecular weight, polar surface area).

Model Training: An ML algorithm, such as a Deep Neural Network (DNN), Random Forest (RF), or Support Vector Machine (SVM), is trained on this data. ijsmr.innih.gov The algorithm learns the complex patterns connecting the molecular descriptors to the observed activity.

Validation and Prediction: The model's predictive power is rigorously tested on an external set of compounds not used in training. researchgate.net Once validated, the model can predict the properties of new, untested molecules like 4-cyclohexyl-3-methylphenol or its derivatives.

Studies have successfully used DNNs to create robust QSAR models for predicting the cytotoxicity of phenols, demonstrating high accuracy. ijain.orgijsmr.in Such models can rapidly screen virtual libraries of compounds, prioritizing those with desired properties for synthesis and experimental testing, thereby accelerating the discovery process. researchgate.net

Applications in Advanced Chemical and Materials Science Research

Utility as a Synthetic Building Block and Intermediate in Fine Chemical Synthesis

4-Cyclohexyl-3-methylphenol serves as a crucial intermediate in the synthesis of more complex molecules. The reactivity of the hydroxyl group and the aromatic ring allows for a variety of chemical transformations. Substituted phenols, in general, are precursors in the production of a wide range of products, including pharmaceuticals, dyes, and pesticides. rsc.orgresearchgate.net The presence of the cyclohexyl and methyl groups on the phenol (B47542) ring modifies its steric and electronic properties, enabling the synthesis of targeted molecules with specific functionalities.

The synthesis of cyclohexylphenols is an area of significant interest in fine chemical production due to their application in creating valuable downstream products. rsc.org Research into the catalytic alkylation of phenols to produce cyclohexylphenols highlights their importance as intermediates. researchgate.net The conversion of cyclohexylphenols can lead to the formation of other valuable chemical species, such as hydroxybiphenyls, through processes like dehydration over palladium catalysts. researchgate.net Furthermore, the core structure of cyclohexylphenols is utilized in the design and synthesis of molecules with specific biological activities, such as opioid receptor antagonists. d-nb.info This underscores the role of the 4-cyclohexyl-3-methylphenol scaffold as a foundational element for creating complex, high-value chemical entities.

Role in Polymer Science and Material Stabilization

In the realm of polymer science, 4-cyclohexyl-3-methylphenol and its isomers are recognized for their critical role in material stabilization and the development of new polymeric materials.

One of the primary applications of cyclohexylated cresols is in the preparation of stabilizers for thermoplastics and elastomers. google.com Phenolic compounds, particularly those with bulky substituents like a cyclohexyl group, are effective antioxidants. They function by interrupting the free-radical chain reactions that lead to the degradation of polymers when exposed to heat, light, and oxygen. This stabilizing property is crucial for maintaining the integrity and extending the service life of a wide range of plastic and rubber materials. The structural features of 4-cyclohexyl-3-methylphenol make it an excellent candidate for this purpose, helping to prevent the loss of mechanical properties and discoloration in polymeric products.

By acting as a stabilizer, 4-cyclohexyl-3-methylphenol directly contributes to the enhancement of material properties and durability. The prevention of oxidative degradation helps to preserve the molecular weight, tensile strength, and elasticity of polymers. This is particularly important for materials used in demanding environments where they are subjected to long-term environmental stress. The incorporation of phenolic stabilizers is a key strategy for improving the longevity and performance of polymeric materials, ensuring they meet the stringent requirements of their intended applications.

Substituted phenols are fundamental building blocks for various advanced polymeric materials and resins. rsc.org Phenol formaldehyde (B43269) resins, for example, are synthesized through the reaction of a phenol or a substituted phenol with formaldehyde. wikipedia.orgfree.fr The properties of the resulting resin, such as flexibility and solubility, can be tailored by using alkylated phenols like cresol. free.fr The incorporation of the cyclohexyl group from 4-cyclohexyl-3-methylphenol can impart increased thermal stability and specific mechanical properties to the resulting polymer network.

Furthermore, phenols are key components in the synthesis of polycarbonates, typically through reaction with phosgene (B1210022) or via transesterification with a carbonate source. uwb.edu.pl While bisphenols are more commonly used, the fundamental chemistry allows for the incorporation of other phenolic compounds to create polymers with unique characteristics. The structure of 4-cyclohexyl-3-methylphenol makes it a potential candidate for creating specialty polycarbonates or copolyesters with enhanced properties. Cycloaliphatic structures are also integral to certain high-performance epoxy resins, known for their excellent thermal and chemical resistance. researchgate.netwikipedia.orgresearchgate.nettetrawill.comtetrawill.com The use of 4-cyclohexyl-3-methylphenol as a precursor in these or other polymer systems could lead to the development of novel materials with tailored performance attributes.

Catalytic Research and Ligand Chemistry

The electronic and steric properties of 4-cyclohexyl-3-methylphenol make it an interesting candidate for applications in catalysis and coordination chemistry.

Phenolic compounds are widely used as ligands in coordination chemistry due to the ability of the hydroxyl group to deprotonate and form strong bonds with metal ions. mdpi.com The resulting metal complexes have applications in various catalytic processes. rsc.org The design of ligands is crucial for controlling the reactivity and selectivity of the metal center.

The structure of 4-cyclohexyl-3-methylphenol, with its specific substitution pattern, can be used to create a unique coordination environment around a metal ion. The bulky cyclohexyl group can influence the steric accessibility of the catalytic site, potentially leading to enhanced selectivity in chemical reactions. Phenolic ligands can be modified to be part of larger, multidentate systems, such as Schiff bases, which can form highly stable complexes with a range of transition metals. uobaghdad.edu.iqmdpi.comresearchgate.net The synthesis of such complexes is an active area of research, with the aim of developing novel catalysts for a variety of organic transformations. While specific examples involving 4-cyclohexyl-3-methylphenol are not abundant in the literature, the fundamental principles of ligand design suggest its potential for creating bespoke metal complexes for catalytic applications.

Evaluation of Catalytic Activity in Organic Transformations

The synthesis of cyclohexylphenols typically involves the acid-catalyzed alkylation of phenols with cyclohexene (B86901) or cyclohexanol (B46403). unive.itresearchgate.net Various catalysts are employed to achieve this transformation, with the aim of controlling regioselectivity to favor the formation of specific isomers. The nature of the catalyst, whether homogeneous or heterogeneous, plays a crucial role in the distribution of ortho- and para-substituted products. unive.it For instance, the alkylation of p-cresol (B1678582) with cyclohexene or cyclohexanol has been studied using catalysts like zeolites to produce 2-cyclohexyl-4-methylphenol. google.com

The table below summarizes the catalytic systems used for the synthesis of related cyclohexyl-methylphenol compounds, which underscores that these compounds are typically the products of catalytic reactions.

| Catalyst System | Reactants | Primary Product(s) | Reported Yield/Selectivity | Reference |

| Zeolite-Y impregnated with orthophosphoric acid | p-cresol and 1(3)-methylcyclohexenes | 2-[1(3)-methylcyclohexyl]-4-methylphenols | Yield: 64.7-67.3%, Selectivity: 94.5-96.2% | azjm.org |

| Large pore, acidic zeolite | p-cresol and cyclohexanol/cyclohexene | 4-methyl-2-cyclohexylphenol | Not specified | google.com |

While direct evidence of 4-cyclohexyl-3-methylphenol's catalytic activity is scarce, its phenolic hydroxyl group and substituted aromatic ring could theoretically participate in catalytic cycles, for example, as a proton shuttle or as a directing group in metal-catalyzed reactions. Further research would be required to explore and establish any such catalytic potential.

Application in Agrochemical Synthesis as an Intermediate

Substituted phenols are important building blocks in the synthesis of a wide range of agrochemicals, including herbicides, insecticides, and fungicides. The biological activity of these agrochemicals is often derived from the specific substitution pattern on the phenol ring. While there is general mention of cyclohexylphenols being used in the preparation of biocides, specific examples detailing the use of 4-cyclohexyl-3-methylphenol as an intermediate in the synthesis of commercially significant agrochemicals are not prominent in the available literature. researchgate.net

However, the structural motifs present in 4-cyclohexyl-3-methylphenol are found in molecules with pesticidal or herbicidal properties. For instance, a patent from 1933 describes a method for the manufacture of cyclohexylphenols and their derivatives, suggesting their utility in various applications which could include agrochemicals. google.com The synthesis of cyclohexylcresols, a closely related class of compounds, has also been documented, with potential applications in various chemical industries. google.com

The development of new agrochemicals often involves the synthesis and screening of a large number of chemical derivatives. The lipophilic cyclohexyl group and the methyl group in 4-cyclohexyl-3-methylphenol could be advantageous for enhancing the efficacy and selectivity of a potential agrochemical by influencing its uptake, transport, and interaction with the target site in pests or weeds.

Structure-Activity Relationship Investigations for Novel Chemical Entities and Functional Materials

In the context of functional materials, phenolic compounds are precursors to a variety of polymers and resins with applications in coatings, adhesives, and composites. The structure of the phenolic monomer directly impacts the properties of the resulting polymer, such as its thermal stability, mechanical strength, and chemical resistance.

While specific SAR studies focused on 4-cyclohexyl-3-methylphenol for the development of functional materials are not extensively documented, the general principles of SAR for phenolic resins can be applied. The introduction of a bulky cyclohexyl group into the phenolic backbone can be expected to influence the polymer's properties in several ways:

Increased Glass Transition Temperature (Tg): The rigid and bulky cyclohexyl group can restrict the mobility of the polymer chains, leading to a higher Tg and improved thermal stability.

Enhanced Mechanical Properties: The incorporation of the cyclohexyl moiety may improve the stiffness and hardness of the resulting material.

Modified Solubility and Processability: The lipophilic nature of the cyclohexyl group can alter the solubility of the polymer in different solvents, which is a critical factor for its processing and application.

The relative positions of the hydroxyl, methyl, and cyclohexyl groups on the aromatic ring will also play a crucial role in directing the polymerization process and influencing the final cross-linked structure of the material. A hypothetical SAR study for polymers derived from isomers of cyclohexyl-methylphenol might explore the following relationships:

| Structural Feature | Potential Impact on Polymer Properties |

| Position of Cyclohexyl Group (ortho, meta, para) | Affects steric hindrance during polymerization, influencing reaction rate and degree of cross-linking. |

| Position of Methyl Group | Influences the electron density of the aromatic ring and the reactivity of the phenolic hydroxyl group. |

| Isomeric Purity of the Monomer | A pure isomer will lead to a more regular polymer structure with potentially more predictable and uniform properties compared to a mixture of isomers. |

Further empirical research is necessary to establish concrete structure-property relationships for materials derived from 4-cyclohexyl-3-methylphenol and to fully realize its potential in the creation of novel functional materials.

Environmental Research and Analysis of Phenolic Compounds Including 4 Cyclohexyl 3 Methylphenol

Environmental Fate and Transport Mechanisms of Phenolic Compounds

The environmental fate and transport of a chemical compound describe its movement and transformation in the air, water, and soil. These processes are governed by the compound's intrinsic physical and chemical properties as well as site-specific environmental conditions. researchgate.netchemicalbook.com For phenolic compounds, key factors influencing their distribution include water solubility, vapor pressure, and their tendency to sorb to organic matter in soil and sediment. researchgate.netnih.gov

Once released into the environment, phenolic compounds can undergo various transport processes. chemicalbook.com Those with higher water solubility may be transported over significant distances in surface water or leach into groundwater. service.gov.uk The tendency of a chemical to volatilize into the air is indicated by its Henry's Law Constant; a higher value suggests a greater likelihood of moving from water to the atmosphere. researchgate.net Sorption to soil and sediment is a critical process that can limit the mobility of these compounds, effectively sequestering them from the water column. nih.gov The extent of sorption is influenced by the organic carbon content of the soil or sediment and the compound's hydrophobicity. nih.gov

Occurrence and Distribution in Environmental Matrices

The presence of alkylphenols, a class of compounds that includes 4-cyclohexyl-3-methylphenol, has been documented in various environmental compartments, particularly in aquatic ecosystems. confex.com However, specific monitoring data regarding the occurrence and environmental concentrations of 4-cyclohexyl-3-methylphenol in water or sediment are not available in the public record. General studies on other alkylphenols, such as nonylphenol and octylphenol, have shown their presence in rivers and marine environments, often as a result of industrial and domestic wastewater discharges. researcher.life Sediments frequently act as a sink for these less soluble compounds. researcher.life

Methodologies for Water and Sediment Analysis of Alkylphenols

The detection and quantification of alkylphenols in environmental samples like water and sediment require sophisticated analytical techniques due to their often low concentrations and the complexity of the sample matrices. confex.comepa.gov A typical analytical workflow involves several key steps: extraction, clean-up, concentration, and instrumental analysis. nih.gov

For sediment samples, common extraction techniques include ultrasonication, Soxhlet extraction, and pressurized liquid extraction to isolate the target compounds from the solid matrix. confex.comnih.gov Water samples may undergo solid-phase extraction (SPE), where the water is passed through a cartridge containing a sorbent that retains the analytes, which are then eluted with a small volume of solvent. confex.com

Following extraction, a clean-up step is often necessary to remove interfering substances from the sample extract. nih.gov Techniques like adsorption chromatography using materials such as silica (B1680970) gel or alumina (B75360) can be employed for this purpose. nih.gov

The final determination is typically performed using high-performance liquid chromatography (HPLC) or gas chromatography (GC), often coupled with mass spectrometry (MS) for definitive identification and sensitive quantification. confex.comnih.gov For some phenolic compounds, a derivatization step may be used to improve their chromatographic behavior or detection sensitivity. nih.gov While these methods are broadly applicable to alkylphenols, validated procedures specifically for the analysis of 4-cyclohexyl-3-methylphenol in environmental matrices were not found in the reviewed literature.

A summary of general analytical approaches for phenolic compounds is presented below.

| Sample Matrix | Preparation Method | Analytical Method |

| Water | Solid-Phase Extraction (SPE) | High-Performance Liquid Chromatography (HPLC) with UV, Fluorescence, or Mass Spectrometry (MS) detection |

| Sediment | Ultrasonic or Soxhlet Extraction, Sample Clean-up | Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC-MS |

| Air | Collection in impinger with NaOH, Derivatization | HPLC with UV detection |

Monitoring of Alkylphenols in Aquatic Environments

Monitoring studies are essential for understanding the distribution, persistence, and potential impact of chemical compounds in the environment. For alkylphenols like 4-nonylphenol (B119669) and 4-tert-octylphenol (B29142), monitoring programs have been conducted in various aquatic systems. nih.govservice.gov.uk These studies have tracked the concentrations of these compounds in water and sediment over time, helping to assess the effectiveness of regulations and identify areas of concern. nih.gov

Retrospective monitoring, using archived samples from environmental specimen banks, has also provided valuable insights into historical trends of alkylphenol contamination. For instance, analysis of bream and zebra mussels from German rivers has shown a tendency for concentrations of nonylphenol and its ethoxylates to decrease following the implementation of reduction measures. nih.gov Such monitoring efforts are crucial for evaluating long-term environmental quality.

Despite the monitoring of other alkylphenols, specific monitoring studies focusing on the presence or concentration trends of 4-cyclohexyl-3-methylphenol in aquatic environments have not been identified in the available scientific literature.

Degradation Pathways in Environmental Systems

The persistence of phenolic compounds in the environment is determined by their susceptibility to degradation through biological and chemical processes. Biodegradation by microorganisms is a primary pathway for the removal of many organic pollutants from soil and water. nih.gov Chemical degradation processes, such as oxidation, can also contribute to their transformation into less harmful substances. env.go.jp

Bioremediation and Chemical Degradation Studies of Phenolic Compounds

Bioremediation utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, to break down environmental pollutants. nih.gov Numerous studies have demonstrated the ability of various bacterial strains, including those from the genera Pseudomonas and Arthrobacter, to degrade phenol (B47542) and substituted phenols, often using them as a sole source of carbon and energy. nih.gov The degradation pathways typically involve the enzymatic cleavage of the aromatic ring, leading to intermediates that can enter central metabolic cycles.

Chemical degradation can be achieved through advanced oxidation processes (AOPs), such as the Fenton reaction, which generates highly reactive hydroxyl radicals capable of oxidizing a wide range of organic compounds. env.go.jp These processes can transform recalcitrant phenolic compounds into more biodegradable substances or, under certain conditions, lead to their complete mineralization. env.go.jp

Research on degradation pathways has primarily focused on more common phenolic pollutants. Specific studies detailing the bioremediation or chemical degradation pathways of 4-cyclohexyl-3-methylphenol were not found.

Prioritization and Assessment Methodologies for Environmental Impact of Alkylphenols

Regulatory agencies and environmental bodies employ systematic methodologies to prioritize chemicals for in-depth environmental risk assessment. researcher.life This process is crucial for focusing resources on substances that may pose the greatest risk to the environment. Prioritization is often based on a chemical's persistence, bioaccumulation potential, and toxicity (PBT criteria), as well as its production volume and use patterns.

The UK Environment Agency, for example, has conducted reviews to identify and prioritize potential substitutes for nonylphenol, a well-known alkylphenol with environmental concerns. researcher.life In these assessments, compounds like 4-tert-octylphenol and branched dodecylphenol (B1171820) were recommended for detailed environmental risk assessments based on their potential to be used as alternatives and their hazard profiles. Such frameworks integrate existing data on environmental fate, ecotoxicity, and potential for exposure to rank chemicals for further investigation.

The available literature does not indicate that 4-cyclohexyl-3-methylphenol has been specifically prioritized or has undergone a comprehensive environmental impact assessment by major regulatory bodies.

Future Research and Emerging Trends for 4-Cyclohexyl-3-methylphenol